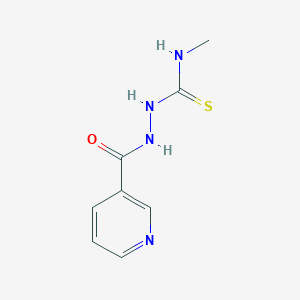

N-methyl-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide

Description

N-methyl-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide is a thiosemicarbazone derivative characterized by a pyridine-3-carbonyl group attached to a methyl-substituted hydrazinecarbothioamide backbone. This compound belongs to a broader class of hydrazinecarbothioamides, which are known for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties . Its structure combines a pyridine ring (positioned at the 3-carbonyl site) with a thioamide functional group, making it a versatile scaffold for drug development.

Properties

IUPAC Name |

1-methyl-3-(pyridine-3-carbonylamino)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4OS/c1-9-8(14)12-11-7(13)6-3-2-4-10-5-6/h2-5H,1H3,(H,11,13)(H2,9,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUIDMCFMTLDCHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NNC(=O)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3683-36-1 | |

| Record name | Nicotinoyl 4-methylthiosemicarbazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003683361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NICOTINOYL 4-METHYLTHIOSEMICARBAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAX8RAM779 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide typically involves the reaction of N-methylhydrazinecarbothioamide with pyridine-3-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for N-methyl-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbothioamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide, also known as N-Methyl-2-Nicotinoylhydrazinecarbothioamide, is a chemical compound with the molecular formula . It features a unique structure comprising a pyridine ring, a hydrazinecarbothioamide group, and a methyl group. This compound has gained increasing interest in medicinal chemistry due to its potential biological activities.

Scientific Research Applications

N-methyl-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide is utilized in various scientific research applications:

- Chemistry It serves as a building block in the synthesis of complex molecules.

- Biology The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.

- Medicine It is explored for potential therapeutic applications, particularly in drug development.

- Industry It is utilized in the development of new materials and chemical processes.

N-methyl-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide and similar compounds exhibit diverse biological activities.

Antimicrobial Activity

Thiosemicarbazides and hydrazine derivatives have demonstrated antibacterial and antifungal activities . For example, N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide has shown potent activity against Candida albicans, with a minimum inhibitory concentration (MIC) value ranging from 0.09 to 0.78 µg/mL .

Antitumor Activity

Hydrazinecarbothioamide derivatives possess anticancer properties. In vitro studies indicate that these compounds can inhibit the proliferation of cancer cell lines like MCF-7 and MDA-MB-231, often by inducing apoptosis in cancer cells.

Other Pharmacological Activities

This compound has been explored for additional pharmacological effects:

- Antitubercular Activity Similar compounds have potential in treating tuberculosis.

- Urease Inhibition Some derivatives show promise as urease inhibitors, which could be beneficial in treating conditions like urinary tract infections.

Mechanism of Action

The mechanism of action of N-methyl-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomers: Pyridine Substituent Variations

- N-methyl-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide (): This isomer differs in the pyridine substitution (4-carbonyl vs. 3-carbonyl). For instance, pyridin-2-ylmethylidene analogs (e.g., in ) show enhanced anticancer activity due to improved lipophilicity and hydrogen-bonding interactions.

Thiosemicarbazones with Methylene Linkers

- (E)-N-Methyl-2-(pyridin-2-ylmethylene)hydrazinecarbothioamide (HFp4mT) (): Replacing the carbonyl group with a methylene linker alters the compound’s chelation capacity. HFp4mT demonstrated a 97% synthesis yield and potent topoisomerase IIα inhibition, with an IC₅₀ of 1.2 µM in antiproliferation assays.

- N-(2,5-dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide ():

Substituting the N-methyl group with a dimethylphenyl moiety increased lipophilicity, leading to remarkable anticancer activity (IC₅₀ = 0.8 µM against MCF-7 cells). This highlights the role of hydrophobic substituents in enhancing cell membrane permeability .

Metal Complexes and Enhanced Bioactivity

- Gallium(III) complexes with benzoylpyridine thiosemicarbazones ():

Metalation of N-methyl-2-(phenyl(pyridin-2-yl)methylene)hydrazinecarbothioamide (L2) with Ga(III) improved antiproliferative activity by 10-fold compared to the free ligand. The Ga(III) complex disrupted mitochondrial function and induced apoptosis in cancer cells, underscoring the therapeutic advantage of metal coordination .

Mechanistic and Application Insights

- Antioxidant Activity: Hydrazinecarbothioamides with diarylsulfone moieties () exhibit radical scavenging activity, suggesting that electron-withdrawing groups enhance antioxidant efficacy.

- Anticancer Mechanisms : Pyridin-2-ylmethylidene derivatives () inhibit ALDH+ cancer stem cells, while Ga(III) complexes () induce ROS-mediated apoptosis. These findings highlight divergent pathways depending on substituents and metalation .

Biological Activity

N-methyl-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, antitumor, and other pharmacological effects.

Chemical Structure and Properties

N-methyl-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide features a hydrazinecarbothioamide group attached to a pyridine ring. The presence of a methyl group on the nitrogen atom and a carbonyl group enhances its reactivity and interaction with biological systems. Its general formula indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

1. Antimicrobial Activity

Several studies have documented the antimicrobial properties of compounds similar to N-methyl-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide. For instance:

- Antibacterial and Antifungal Properties : Thiosemicarbazides and hydrazine derivatives have shown significant antibacterial and antifungal activities. In particular, derivatives of thiosemicarbazides exhibit notable efficacy against various bacterial strains and fungi .

- Minimum Inhibitory Concentration (MIC) : A related compound, N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide, demonstrated potent activity against Candida albicans with an MIC value ranging from 0.09 to 0.78 µg/mL .

2. Antitumor Activity

Research indicates that hydrazinecarbothioamide derivatives possess marked anticancer properties:

- Cell Line Studies : In vitro studies have shown that these compounds can inhibit the proliferation of cancer cell lines such as MCF-7 and MDA-MB-231 . The mechanism often involves inducing apoptosis in cancer cells.

3. Other Pharmacological Activities

N-methyl-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide has also been explored for additional pharmacological effects:

- Antitubercular Activity : Similar compounds have been recognized for their potential in treating tuberculosis .

- Urease Inhibition : Some derivatives have shown promise as urease inhibitors, which could be beneficial in treating conditions like urinary tract infections .

Comparative Analysis with Related Compounds

A comparative analysis highlights the biological activity of N-methyl-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide alongside structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-Methylthiosemicarbazide | Contains thiosemicarbazide moiety | Antimicrobial, Antitumor |

| 4-Amino-1,2,4-triazole | Five-membered ring structure | Antifungal |

| N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide | Similar pyridine and hydrazine structure | Antimicrobial |

| 1-Methylthiosemicarbazide | Methylated thiosemicarbazide | Antimicrobial |

Case Study 1: Synthesis and Characterization

In one study, researchers synthesized N-methyl-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide and evaluated its antimicrobial activity against various pathogens. The results indicated that the compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of this compound on breast cancer cell lines. The findings suggested that it could induce cell cycle arrest and apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent .

Q & A

Q. What synthetic methodologies are employed for preparing N-methyl-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide, and what conditions ensure reproducibility?

The compound is typically synthesized via multi-step reactions, starting with the condensation of N-methylhydrazinecarbothioamide with a carbonyl-containing precursor (e.g., 4-oxo-4H-chromene-3-carbaldehyde). Key steps include refluxing in ethanol as a solvent, stirring for controlled reaction kinetics, and recrystallization from hot ethanol to achieve high purity (92% yield). Critical parameters include stoichiometric ratios, temperature control during reflux (~2 hours), and solvent selection to avoid side reactions .

Q. How is the structural identity of this compound validated post-synthesis?

Structural confirmation relies on spectroscopic and crystallographic techniques:

- X-ray diffraction (XRD): Determines bond lengths (e.g., C–S = 1.67 Å), angles (e.g., N–N–C = 116.2°), and crystal packing. Monoclinic systems (space group P2₁/n) are common, with unit cell parameters (e.g., a = 6.3702 Å, b = 20.647 Å) .

- Hydrogen bonding analysis: Identifies intermolecular interactions (e.g., N–H⋯O, R₂²(14) loops) via SHELXL refinement .

- Spectroscopy: FT-IR and NMR confirm functional groups (e.g., C=O at ~1700 cm⁻¹, thioamide C=S at ~1250 cm⁻¹) .

Q. What biological activities are associated with hydrazinecarbothioamide derivatives?

These compounds exhibit antitumor, antimicrobial, and enzyme-inhibitory properties. The thiosemicarbazone moiety enhances metal chelation, enabling interactions with biological targets like DNA topoisomerases or microbial enzymes. Derivatives have shown inhibition efficiencies >95% in corrosion studies, linked to sulfur/nitrogen donor atoms adsorbing onto metal surfaces .

Advanced Research Questions

Q. How do crystallographers refine challenging structural features (e.g., disorder, twinning) in this compound using SHELX software?

SHELXL employs least-squares refinement against F² data, with constraints for hydrogen atoms (riding model) and anisotropic displacement parameters for heavy atoms. For disordered regions, PART or SUMP instructions split occupancy. High-resolution data (θmax > 25°) and absorption corrections (e.g., SADABS) improve accuracy, achieving R₁ < 0.05 and wR₂ < 0.15 .

Q. How can computational methods resolve contradictions in experimental data (e.g., bond length discrepancies)?

Density Functional Theory (DFT) optimizes molecular geometry and compares calculated vs. experimental parameters (e.g., bond lengths within ±0.02 Å). For crystallographic outliers, Hirshfeld surface analysis identifies steric clashes or intermolecular strain. Molecular docking further validates target interactions (e.g., binding energies < −8 kcal/mol for enzyme inhibition) .

Q. What strategies optimize hydrogen bonding networks to stabilize supramolecular assemblies?

Crystal packing is governed by N–H⋯O/S and C–H⋯π interactions. Inversion dimers form via N–H⋯O bonds (2.8–3.0 Å), while π-stacking (3.4–3.6 Å) between pyridine/chromenone rings enhances thermal stability. Solvent-free crystallization minimizes lattice defects, as seen in R₂²(10) and R₂²(14) graph-set motifs .

Q. How do reaction conditions influence polymorph formation during synthesis?

Polymorphs arise from solvent polarity (e.g., ethanol vs. DMF) and cooling rates. Slow evaporation favors thermodynamically stable forms (e.g., monoclinic vs. orthorhombic). Differential Scanning Calorimetry (DSC) identifies phase transitions, while Powder XRD distinguishes polymorphic purity (>98% by Rietveld refinement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.